

An In-depth Technical Guide to the Physical Characteristics of Dibutyl Phthalate-d4

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Compound of Interest		
Compound Name:	Dibutyl phthalate-3,4,5,6-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Dibutyl phthalate-d4 (DBP-d4). Intended for use by professionals in research and development, this document consolidates key data, outlines relevant experimental methodologies, and illustrates a typical analytical workflow.

Dibutyl phthalate-d4 is the deuterium-labeled form of Dibutyl phthalate (DBP), a common plasticizer. Due to its isotopic labeling, DBP-d4 serves as an invaluable internal or surrogate standard in analytical chemistry, particularly for the quantification of phthalates in various matrices using techniques like gas chromatography-mass spectrometry (GC/MS).[1][2] Its physical properties are nearly identical to its non-labeled counterpart, but its distinct mass allows for precise differentiation in mass-sensitive analytical methods.

Core Physical and Chemical Properties

The fundamental physical and chemical data for Dibutyl phthalate-d4 are summarized in the table below for easy reference and comparison.



Property	Value
Chemical Formula	C ₁₆ H ₁₈ D ₄ O ₄ [3]
Linear Formula	C ₆ D ₄ -1,2-[CO ₂ (CH ₂) ₃ CH ₃] ₂
Molecular Weight	282.37 g/mol [3][4][5][6]
CAS Number	93952-11-5[3][4][5][6]
Appearance	Colorless to pale yellow, oily liquid[7][8]
Form	Liquid
Melting Point	-35 °C (lit.)[1][9]
Boiling Point	340 °C (lit.)[1][9]
Density	1.058 g/mL at 25 °C
Refractive Index	n20/D 1.492 (lit.)[1]
Solubility	Soluble in most organic solvents; slightly soluble in water.[10]
Purity (Assay)	≥99% (GC)
Isotopic Purity	98-99 atom % D[3]

Application in Analytical Methodologies

Dibutyl phthalate-d4 is primarily utilized as a surrogate or internal standard in analytical methods for the determination of phthalic acid esters in various samples, including environmental and biological matrices.[2] Its utility stems from the challenge that DBP is a ubiquitous environmental contaminant, making it difficult to obtain a true blank matrix for creating a calibration curve.[2] By using the deuterated analog, which behaves chemically almost identically to the native analyte but is distinguishable by its mass, accurate quantification can be achieved.[2]

The general workflow for using DBP-d4 as a surrogate standard in a quantification assay is depicted below.





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Workflow for using DBP-d4 as a surrogate standard.

Experimental Protocol: Quantification of Dibutyl Phthalate using DBP-d4 by GC/MS

The following is a generalized experimental protocol for the quantification of Dibutyl Phthalate (DBP) in a liquid sample (e.g., hexane) using Dibutyl phthalate-d4 as a surrogate standard. This method is based on the principle of using a deuterated analyte to construct the calibration curve, overcoming the issue of background contamination of the native analyte.[2]

- 1. Preparation of Standard Solutions:
- Prepare individual stock solutions (e.g., 1000 µg/mL) of DBP and DBP-d4 in high-purity hexane.[2]
- If an internal standard (e.g., Benzyl Benzoate) is used for instrument performance monitoring, prepare a stock solution for it as well.[2]
- From these stocks, prepare a series of calibration standard solutions containing a range of known concentrations of DBP-d4 (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).[2] If using an internal standard, add it at a constant concentration to all calibration standards.
- 2. Sample Preparation:
- Take a known volume or weight of the sample to be analyzed.
- Spike the sample with a known amount of the DBP-d4 stock solution to achieve a concentration that falls within the range of the calibration curve.
- 3. Analyte Extraction (if required for complex matrices):



• For matrices other than simple solvents (e.g., soil, water, biological tissue), perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the phthalates. The DBP-d4 added in the previous step will be co-extracted with the native DBP, accounting for any analyte loss during the extraction process.

4. GC/MS Analysis:

- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS).
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample and each calibration standard into the GC.
- Chromatographic Separation: Use an appropriate GC column (e.g., a non-polar or mid-polar capillary column) and temperature program to separate DBP and DBP-d4 from other components in the sample.
- Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both DBP and DBP-d4. The mass-to-charge ratio (m/z) for DBP-d4 will be higher than that of DBP due to the presence of deuterium atoms.

5. Data Analysis and Quantification:

- Calibration Curve: Construct a calibration curve by plotting the peak area of DBP-d4 against its concentration for the series of calibration standards.[2]
- Quantification: Determine the concentration of the native DBP in the sample by comparing its peak area to the calibration curve generated from DBP-d4. The response factor between the deuterated and native analyte should be close to 1 for this approach to be valid.[2]
- Calculate the final concentration of DBP in the original sample, accounting for the initial sample volume/weight and any dilution factors.

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